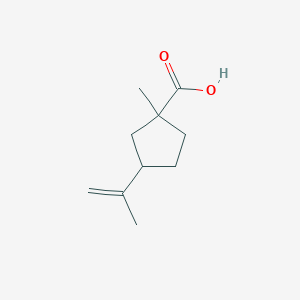
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a prop-1-en-2-yl group
Méthodes De Préparation
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be achieved through several routes:
-
Palladium-Catalyzed Hydrocarboxylation: : This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is efficient and yields the desired carboxylic acid .
-
Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Analyse Des Réactions Chimiques
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, esterification can occur in the presence of alcohols and acid catalysts.
Applications De Recherche Scientifique
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be compared with other similar compounds:
-
Cyclopentanecarboxylic Acid: : This compound lacks the methyl and prop-1-en-2-yl substituents, making it less hydrophobic and potentially less reactive in certain chemical reactions .
-
1-Methyl-3-(1-methylethyl)cyclopentanecarboxylic Acid:
-
1-Methyl-3-(prop-1-en-2-yl)benzene:
Propriétés
Numéro CAS |
38655-27-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h8H,1,4-6H2,2-3H3,(H,11,12) |
Clé InChI |
CWXMNMYPIMCLGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(C1)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


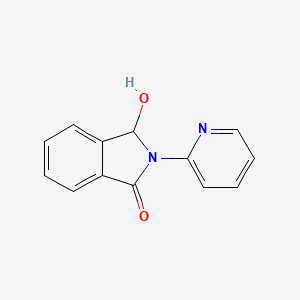
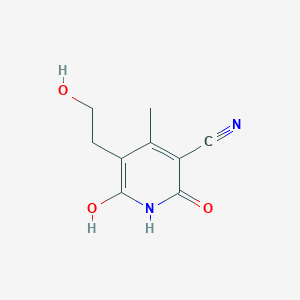
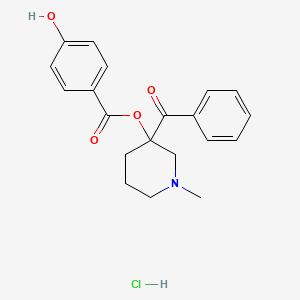
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
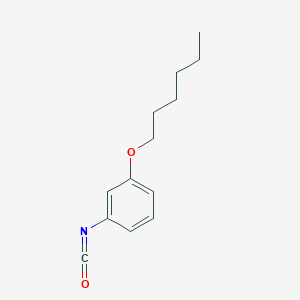
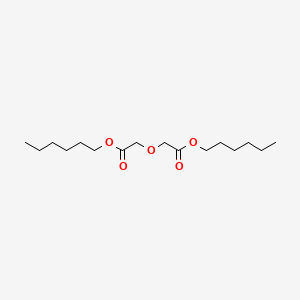
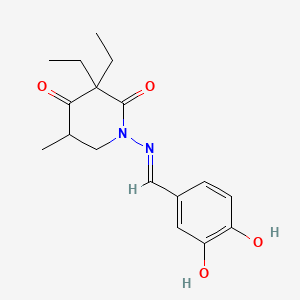
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
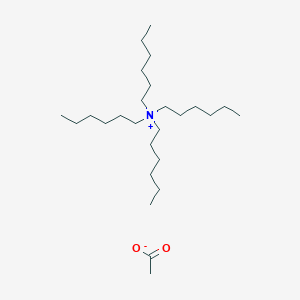
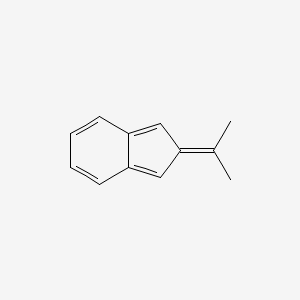
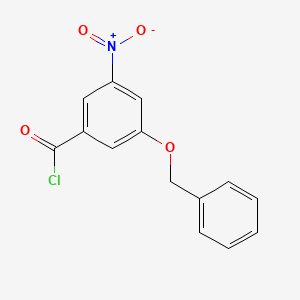
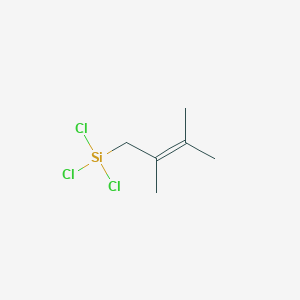
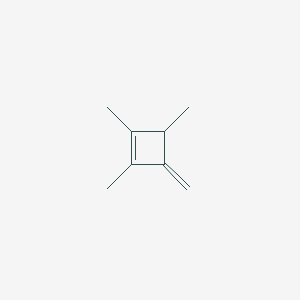
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
